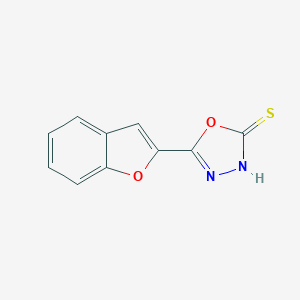

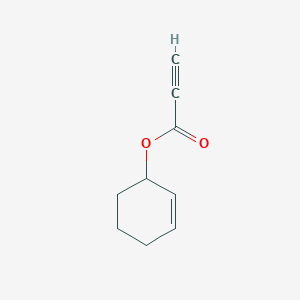

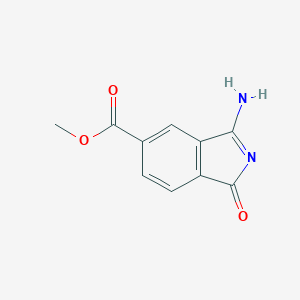

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .科学的研究の応用

-

Antimicrobial Agents

- Field: Medicinal Chemistry

- Application: Benzofuran and its derivatives are found to be suitable structures for developing antimicrobial agents . They have been used against a few deadly microbes .

- Method: The synthesis and application methods are not specified in the source .

- Results: Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

-

Treatment of Skin Diseases

- Field: Dermatology

- Application: Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- Method: The synthesis and application methods are not specified in the source .

- Results: The results or outcomes are not specified in the source .

-

Anticancer Agents

-

Antibacterial Agents

-

Antifungal Agents

-

Anti-Inflammatory Agents

-

Antimalarial Agents

-

Anticonvulsant Agents

-

Treatment of Lipidemia and as an Anticoagulant

- Field: Mycology

- Application: Racemates of 2-benzofuranyl carbinols have been shown to display antifungal and aromatase inhibiting activities .

- Method: The synthesis and application methods are not specified in the source .

- Results: The results or outcomes are not specified in the source .

- Field: Oncology

- Application: A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

- Method: The synthesis and application methods are not specified in the source .

- Results: The results or outcomes are not specified in the source .

Safety And Hazards

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol”, being a benzofuran derivative, may also hold promise in future drug discovery and development efforts.

特性

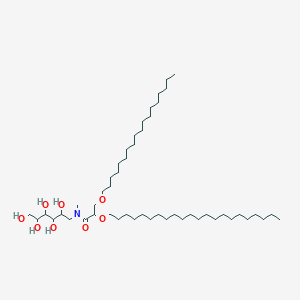

IUPAC Name |

5-(1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c15-10-12-11-9(14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDBHDMLDUGSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=S)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548187 |

Source

|

| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

112521-75-2 |

Source

|

| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

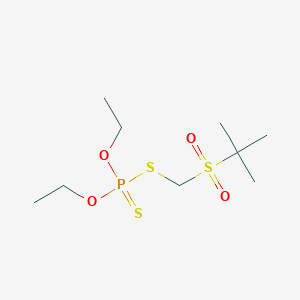

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)